molecular formula C9H9ClO2 B097190 1-(3-Chlorophenoxy)propan-2-one CAS No. 15422-18-1

1-(3-Chlorophenoxy)propan-2-one

Cat. No. B097190
CAS RN: 15422-18-1
M. Wt: 184.62 g/mol
InChI Key: PIVYTAGSGZUOOB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)propan-2-one is a chemical compound . It is also known by other names such as 1-(3-chlorophenoxy)propan-2-one, 15422-18-1, and 1-(3-CHLOROPHENOXY)-2-PROPANONE .


Synthesis Analysis

The synthesis of 1-(3-Chlorophenoxy)propan-2-one involves several steps. The process begins with phenol 2, KI, and anhydrous K2CO3 in dry acetone. This mixture is heated to 60 °C for 1 hour. Then, α-Chloroacetone 1 is added dropwise, and the mixture is heated to 60 °C for 3 hours. The mixture is then filtered and the solvent is removed under vacuum. The residue is purified by column chromatography over silica gel to give the corresponding products .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenoxy)propan-2-one is C9H9ClO2 . The IUPAC name is 1-(3-chlorophenoxy)propan-2-one . The InChI is InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 . The Canonical SMILES is CC(=O)COC1=CC(=CC=C1)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Chlorophenoxy)propan-2-one is 184.62 g/mol . The compound has a XLogP3 of 1.7 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are 184.0291072 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 12 .

properties

IUPAC Name

1-(3-chlorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYTAGSGZUOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309424
Record name 1-(3-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenoxy)propan-2-one

CAS RN

15422-18-1
Record name NSC211928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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